molecular formula C21H17FN4S B425214 4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide CAS No. 663213-30-7

4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide

Cat. No.: B425214
CAS No.: 663213-30-7
M. Wt: 376.5g/mol
InChI Key: LZJJBLUIDAUGKT-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylthiobenzylamine to form an intermediate, which is then cyclized with hydrazine hydrate and pyridine-2-carboxylic acid under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
  • 4-Fluorophenyl 4-methoxyphenyl sulfone
  • (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone

Uniqueness

4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide is unique due to its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards certain molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

663213-30-7

Molecular Formula

C21H17FN4S

Molecular Weight

376.5g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17FN4S/c1-15-2-4-16(5-3-15)14-27-21-25-24-20(17-10-12-23-13-11-17)26(21)19-8-6-18(22)7-9-19/h2-13H,14H2,1H3

InChI Key

LZJJBLUIDAUGKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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